

Application Notes and Protocols for PF-05175157 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-------------|-----------|
| Compound Name: | PF-05175157 | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05175157 is a potent, orally bioavailable small molecule inhibitor of Acetyl-CoA Carboxylase (ACC) 1 and 2.[1] ACC is a critical enzyme in the de novo lipogenesis pathway, responsible for the conversion of acetyl-CoA to malonyl-CoA.[2][3] By inhibiting both ACC isoforms, PF-05175157 effectively blocks fatty acid synthesis and can modulate cellular metabolism.[3][4] These characteristics make it a valuable tool for investigating the role of fatty acid metabolism in various physiological and pathological processes, including metabolic diseases, oncology, and infectious diseases.[2][5][6] This document provides detailed information on the solubility of PF-05175157 and protocols for its preparation for use in in vitro assays.

Data Presentation: Solubility and Inhibitory Concentrations

A clear understanding of the solubility and potency of **PF-05175157** is crucial for accurate and reproducible experimental design. The following tables summarize key quantitative data for this compound.

Table 1: Solubility of PF-05175157



| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
|---------|-------------------------------------|----------------------------------|---|
| DMSO | 20.27 - 30 | 50 - 73.98 | Warming and sonication may be required. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[7][8] |
| Ethanol | 8.11 | 20 | |

Note: The molecular weight of **PF-05175157** is 405.49 g/mol .[7]

Table 2: In Vitro Inhibitory Activity of PF-05175157

| Target | Species | IC50 (nM) | EC50 (nM) | Assay Conditions |
|--|---------|------------------|-----------------------------|---------------------|
| ACC1 | Human | 27.0[4][7][8][9] | Cell-free assay | |
| ACC2 | Human | 33.0[4][7][8][9] | Cell-free assay | |
| ACC1 | Rat | 23.5[4][7][8][9] | Cell-free assay | • |
| ACC2 | Rat | 50.4[4][7][8][9] | Cell-free assay | • |
| Malonyl-CoA formation | Rat | 30 | In rat hepatocytes[7][8] | |
| [14C]acetate incorporation into lipids | Rat | 326 | In rats[7] | _ |

Experimental Protocols



Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of PF-05175157 in DMSO.

Materials:

- PF-05175157 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or sonicator (optional)

Procedure:

- Calculate the required mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of PF-05175157 needed using the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g) Mass (mg) = 0.050 mol/L * 0.001 L * 405.49 g/mol * 1000 mg/g = 20.27 mg
- Weigh the compound: Carefully weigh out 20.27 mg of PF-05175157 powder and place it into a sterile microcentrifuge tube.
- Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the PF-05175157 powder.
- Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied.[7] Visually inspect the solution to ensure there are no visible particles.
- Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.



Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to final working concentrations in cell culture medium.

Materials:

- 50 mM PF-05175157 stock solution in DMSO
- Appropriate cell culture medium
- Sterile microcentrifuge tubes or multi-well plates

Procedure:

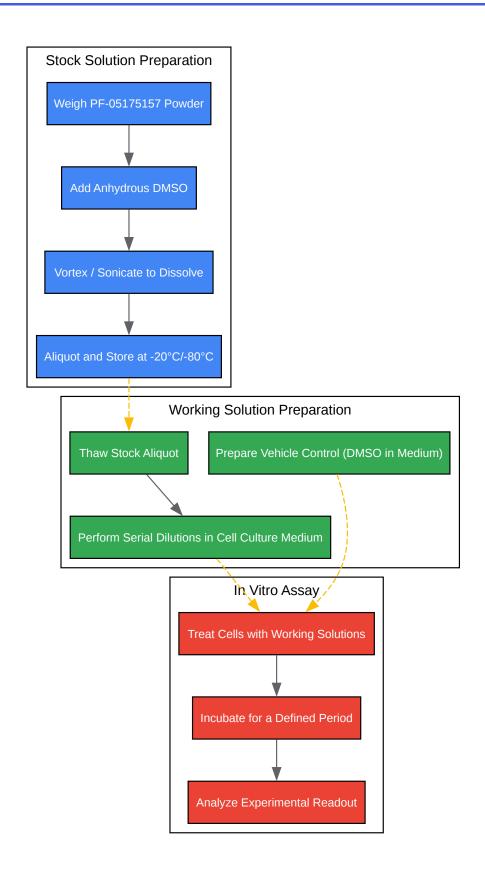
- Determine the final desired concentrations: Decide on the range of concentrations to be tested in your assay (e.g., 1 nM, 10 nM, 100 nM, 1 μM, 10 μM).
- Perform serial dilutions: It is recommended to perform serial dilutions of the stock solution in cell culture medium to achieve the final working concentrations.
 - \circ Example for a 10 μ M working solution: To prepare 1 mL of a 10 μ M working solution from a 50 mM stock, you would perform a 1:5000 dilution. This can be achieved in a stepwise manner. For instance, first dilute the 50 mM stock 1:100 in medium to get a 500 μ M intermediate solution. Then, dilute this intermediate solution 1:50 in medium to get the final 10 μ M concentration.
- Vehicle control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of PF-05175157 used in the assay to account for any solvent effects. For example, if the highest concentration of PF-05175157 results in a final DMSO concentration of 0.1%, all wells, including the vehicle control, should contain 0.1% DMSO.
- Treatment of cells: Replace the existing medium in your cell culture plates with the medium containing the desired concentrations of **PF-05175157** or the vehicle control.



• Incubation: Incubate the cells for the desired period as determined by your experimental design. One study describes a 5-hour incubation period for rat hepatocytes.[8]

Mandatory Visualizations

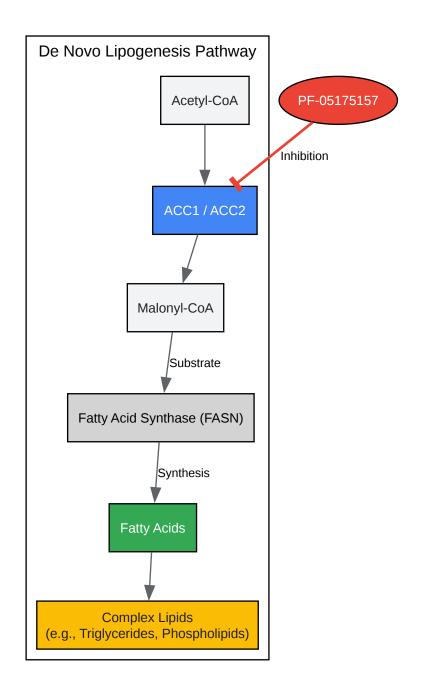




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Caption: Experimental workflow for preparing **PF-05175157**.





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Caption: Inhibition of the De Novo Lipogenesis Pathway by **PF-05175157**.

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